1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide is a complex organic compound that features a chlorophenyl group, a tetrahydroquinazolinyl group, a piperidinyl group, and a cyclopentanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the key intermediates, such as the 4-chlorophenyl derivative, the tetrahydroquinazolinyl derivative, and the piperidinyl derivative. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, such as anti-inflammatory, anti-cancer, or anti-viral drugs.
Industry
In industry, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(1-(quinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide
- 1-(4-chlorophenyl)-N-(1-(tetrahydroisoquinolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide
Uniqueness
The uniqueness of 1-(4-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopentanecarboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O/c26-19-9-7-18(8-10-19)25(13-3-4-14-25)24(31)29-20-11-15-30(16-12-20)23-21-5-1-2-6-22(21)27-17-28-23/h7-10,17,20H,1-6,11-16H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMVZVOXKDVKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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